Welcome to the BenchChem Online Store!
molecular formula C12H24N2O2 B1272298 2-(Aminoethyl)-1-N-boc-piperidine CAS No. 239482-98-5

2-(Aminoethyl)-1-N-boc-piperidine

Cat. No. B1272298
M. Wt: 228.33 g/mol
InChI Key: QLEBCEWTHGUFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06518265B1

Procedure details

A suspension of 43.0 g of tert-butyl 2-(2-azidoethyl)-1-piperidinecarboxylate and 2.15 g of 5% palladium on carbon in 215 ml of methanol was catalytically hydrogenated at room temperature for 9 hours. After the reaction, the catalyst was filtered off, and the filtrate was concentrated to give 37.2 g of a colorless liquid.
Name
tert-butyl 2-(2-azidoethyl)-1-piperidinecarboxylate
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
catalyst
Reaction Step One
Quantity
215 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][N:7]1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[N+]=[N-]>[Pd].CO>[NH2:1][CH2:4][CH2:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][N:7]1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13]

Inputs

Step One
Name
tert-butyl 2-(2-azidoethyl)-1-piperidinecarboxylate
Quantity
43 g
Type
reactant
Smiles
N(=[N+]=[N-])CCC1N(CCCC1)C(=O)OC(C)(C)C
Name
Quantity
2.15 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
215 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
NCCC1N(CCCC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.2 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.